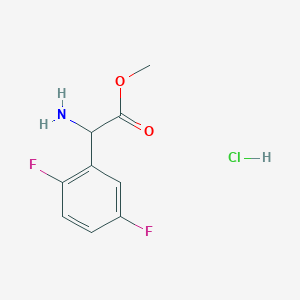

Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride

Description

Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride (CAS: 1251923-42-8) is a fluorinated aromatic compound featuring an amino-acetate ester backbone and a hydrochloride salt. Its molecular formula is C₉H₁₀ClF₂NO₂, with a molar mass of 237.63 g/mol . The 2,5-difluorophenyl substitution pattern and the amino-ester moiety make it a versatile intermediate in pharmaceutical synthesis, particularly for designing molecules targeting central nervous system (CNS) receptors or enzymes. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development.

Properties

IUPAC Name |

methyl 2-amino-2-(2,5-difluorophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11;/h2-4,8H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAPVPAKDYEIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=CC(=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride involves several steps. One common synthetic route includes the reaction of 2,5-difluorobenzaldehyde with methylamine to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with chloroacetic acid to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride is utilized in a wide range of scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Key Observations:

Halogen Substitution: The iodo analog (2-iodophenyl) in has a significantly higher molar mass (298.56 g/mol) due to iodine’s atomic weight. Fluorine Position Isomerism: The 2,4-difluoro isomer (CAS: 1958125-88-6) has a similarity score of 0.73 to the target compound. The positional shift of fluorine atoms impacts electronic effects (e.g., dipole moments) and steric interactions, which can influence receptor binding and metabolic stability.

Functional Group Modifications: Methylamino vs. Amino: The methylamino variant (CID 47003283) introduces a methyl group to the amino moiety, slightly increasing hydrophobicity. This modification may enhance blood-brain barrier penetration but reduce solubility. However, its discontinued status suggests synthesis or stability challenges.

Amino Group Absence: Methyl 2-(3,5-difluorophenyl)acetate lacks the amino group, rendering it pharmacologically distinct. The absence of this group limits its utility in applications requiring hydrogen bonding or ionic interactions (e.g., enzyme inhibition).

Key Findings:

- Synthesis Complexity : The iodo analog’s synthesis is more resource-intensive due to halogen-exchange reactions , whereas fluorine-substituted analogs benefit from commercially available difluorophenyl precursors.

- Pharmacological Relevance: Amino-containing compounds (target, methylamino variant, 2,4-difluoro isomer) are prioritized in drug discovery for their ability to engage biological targets via hydrogen bonding.

Stability and Commercial Availability

- Purity : Most analogs (e.g., 2-iodophenyl variant , 3,5-difluoro ester ) are reported at 95% purity, suggesting standardized purification protocols. The target compound’s purity is unspecified but is listed by suppliers like ChemBK .

- Commercial Status: The propanoate ester is discontinued, likely due to poor scalability or stability. In contrast, the target compound and its 2,4-difluoro isomer remain available, indicating sustained demand.

Biological Activity

Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClFN O

- Molecular Weight : 251.66 g/mol

- CAS Number : 1821174-65-5

This compound features a difluorophenyl group, which is significant for its electronic properties and potential interactions in biological systems. The presence of fluorine atoms enhances the compound's binding affinity to various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl substitution increases the compound's lipophilicity and selectivity towards these targets, which can lead to modulation of various biological pathways. Ongoing studies are focused on elucidating these interactions further.

Biological Activity

Preliminary studies have indicated that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Research shows that this compound has effective antimicrobial properties against various strains of bacteria. For example:

- E. coli : Minimum Inhibitory Concentration (MIC) = 50 µM

- S. aureus : MIC = 0.20 µg/mL

- S. agalactiae : MIC = 75 µM

These findings suggest that the compound may be a candidate for further development as an antibacterial agent .

In Vitro Studies

In vitro pharmacological studies have assessed the binding affinities and efficacies of this compound against specific biological targets:

| Target | Binding Affinity (nM) | Effect |

|---|---|---|

| mGluR2 | 13 | Positive modulation |

| LDHA | Low nM | Inhibition |

These studies indicate that the compound may act as a positive allosteric modulator for mGluR2 and an inhibitor for lactate dehydrogenase (LDHA), which are critical in various metabolic pathways .

Case Studies

- Antibacterial Efficacy : A study demonstrated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant bacterial infections .

- Neuropharmacological Effects : Another case study investigated the neuropharmacological properties of this compound, revealing its potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders .

Future Directions

Further research is essential to fully understand the pharmacokinetics and pharmacodynamics of this compound. Areas for future exploration include:

- Detailed structure-activity relationship (SAR) studies to optimize its efficacy.

- In vivo studies to assess therapeutic potential and safety profiles.

- Investigating synergistic effects with other antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.